methyl 2-[[methyl-[2-(2-methylphenoxy)ethyl]amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate
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Overview
Description
Methyl 2-[[methyl-[2-(2-methylphenoxy)ethyl]amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate is a complex organic compound with a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The presence of various functional groups, such as the quinazoline ring, methylphenoxy, and carboxylate, contributes to its diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[methyl-[2-(2-methylphenoxy)ethyl]amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Methylphenoxy Group: The 2-methylphenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives and alkyl halides.
Aminomethylation: The aminomethyl group is introduced through Mannich-type reactions, where formaldehyde and secondary amines react with the quinazoline core.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of acid catalysts to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylphenoxy and aminomethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of base catalysts.
Major Products
Oxidation: Hydroxylated quinazoline derivatives.
Reduction: Reduced quinazoline derivatives with hydroxyl groups.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its quinazoline core is a common motif in many biologically active molecules, including kinase inhibitors used in cancer therapy.
Medicine
In medicine, derivatives of this compound are being explored for their anti-cancer properties. The ability to inhibit specific kinases makes it a candidate for targeted cancer therapies. Additionally, its anti-inflammatory properties are being investigated for the treatment of chronic inflammatory diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the discovery of new drugs and pesticides.
Mechanism of Action
The mechanism of action of methyl 2-[[methyl-[2-(2-methylphenoxy)ethyl]amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate involves its interaction with specific molecular targets such as kinases. The quinazoline core can bind to the ATP-binding site of kinases, inhibiting their activity and thus blocking the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A quinazoline-based dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
Methyl 2-[[methyl-[2-(2-methylphenoxy)ethyl]amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[methyl-[2-(2-methylphenoxy)ethyl]amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-6-4-5-7-18(14)28-11-10-24(2)13-19-22-17-12-15(21(26)27-3)8-9-16(17)20(25)23-19/h4-9,12H,10-11,13H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGWJDZGZDPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN(C)CC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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